molecular formula C12H22N4 B1443039 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane CAS No. 1334147-94-2

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane

Cat. No. B1443039
CAS RN: 1334147-94-2
M. Wt: 222.33 g/mol
InChI Key: GWUOYWNYDCVREZ-UHFFFAOYSA-N
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Description

The compound “1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Molecular Structure Analysis

The molecular structure of “1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane” is complex, with an imidazole ring and a diazepane ring in its structure . The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Biocatalysis

Enzymatic Synthesis of Chiral 1,4-Diazepanes: The compound’s 1,4-diazepane structure is valuable in the enzymatic synthesis of chiral diazepanes. This process involves imine reductase-catalyzed intramolecular asymmetric reductive amination, which is crucial for producing chiral amines with high enantioselectivity . These chiral amines are significant in pharmaceutical synthesis, offering an efficient method for constructing chiral 1,4-diazepanes of pharmaceutical importance.

Pharmaceutical Development

Synthesis of Therapeutic Agents: The imidazole component of the compound is integral to the synthesis of various therapeutic agents. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects . This makes the compound a valuable synthon in the development of new drugs targeting these biological pathways.

Biochemical Research

Molecular Dynamics Simulations: The compound can be used in molecular dynamics simulations to provide insights into the molecular basis of enzyme activity and to improve the catalytic efficiency of enzymes through mutagenesis studies .

Future Directions

The development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This could potentially be a future direction for compounds like “1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane”.

properties

IUPAC Name

1-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-11(2)16-9-6-14-12(16)10-15-7-3-4-13-5-8-15/h6,9,11,13H,3-5,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUOYWNYDCVREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane
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1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane

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